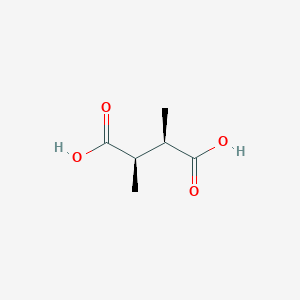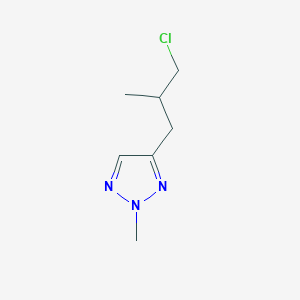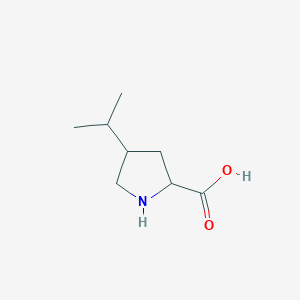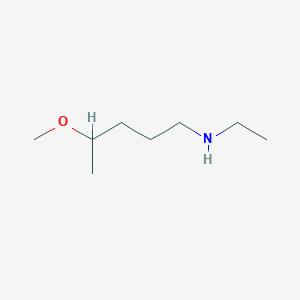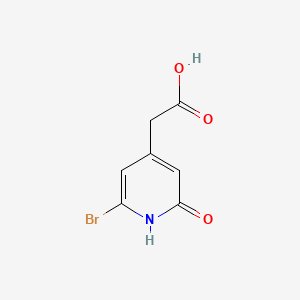
(2-Bromo-6-hydroxypyridin-4-YL)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-6-hydroxypyridin-4-YL)acetic acid is a chemical compound with the molecular formula C7H6BrNO3 and a molecular weight of 232.03 g/mol . This compound belongs to the class of pyridine derivatives and is characterized by the presence of a bromine atom at the 2-position, a hydroxyl group at the 6-position, and an acetic acid moiety at the 4-position of the pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-6-hydroxypyridin-4-YL)acetic acid typically involves the bromination of 6-hydroxypyridin-4-YL acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The hydroxyl group in the compound can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products:
- Substitution reactions yield various substituted pyridine derivatives.
- Oxidation and reduction reactions modify the hydroxyl group to form corresponding oxidized or reduced products.
- Coupling reactions produce biaryl compounds.
Applications De Recherche Scientifique
(2-Bromo-6-hydroxypyridin-4-YL)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: The compound can be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Bromo-6-hydroxypyridin-4-YL)acetic acid depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of enzymes by binding to the active site or allosteric sites. The bromine and hydroxyl groups play a crucial role in its interaction with molecular targets, influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
2-Bromo-4-hydroxypyridine: Similar structure but lacks the acetic acid moiety.
6-Bromo-2-hydroxypyridine: Similar structure but with bromine at the 6-position.
4-Hydroxy-2-methylpyridine: Similar structure but with a methyl group instead of bromine.
Uniqueness: (2-Bromo-6-hydroxypyridin-4-YL)acetic acid is unique due to the presence of both bromine and acetic acid moieties, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C7H6BrNO3 |
|---|---|
Poids moléculaire |
232.03 g/mol |
Nom IUPAC |
2-(2-bromo-6-oxo-1H-pyridin-4-yl)acetic acid |
InChI |
InChI=1S/C7H6BrNO3/c8-5-1-4(3-7(11)12)2-6(10)9-5/h1-2H,3H2,(H,9,10)(H,11,12) |
Clé InChI |
HJOWUUYRJQPKME-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(NC1=O)Br)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


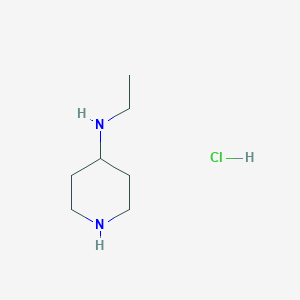
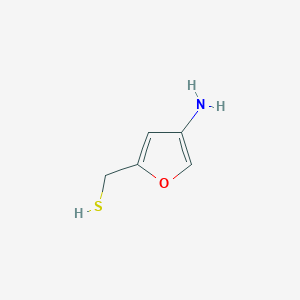
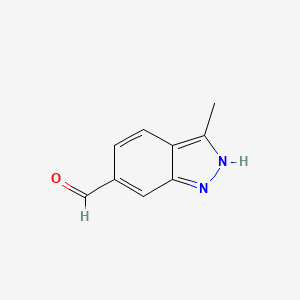
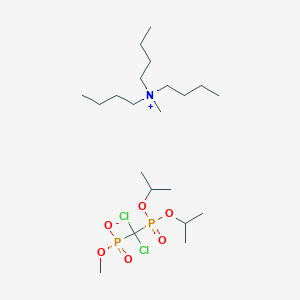
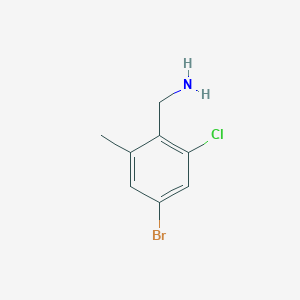
![6-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13146335.png)

![1-(3-Methylbenzo[d]isoxazol-5-yl)ethanone](/img/structure/B13146347.png)
![5,7-Dichloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13146352.png)
